tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
Description
tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic amine derivative featuring a rigid 3-azabicyclo[3.3.1]nonane scaffold. The compound is characterized by a tertiary amine within the bicyclic framework, a tert-butoxycarbonyl (Boc) protecting group at the 3-position, and a primary amino substituent at the 7-position. This structural motif is significant in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets such as nicotinic acetylcholine receptors (nAChRs) . The Boc group serves as a temporary protective moiety during synthetic processes, enabling selective functionalization .
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-10(8-15)6-11(14)5-9/h9-11H,4-8,14H2,1-3H3 |
InChI Key |
VRWBJJACFKTSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)CC(C2)N |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
- Chemical Name: tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
- CAS Number: 2648966-15-6 (hydrochloride form)
- Molecular Formula: C13H25ClN2O2 (hydrochloride)
- Molecular Weight: 276.80 g/mol (hydrochloride)
- Structure: Contains a bicyclic azabicyclo[3.3.1]nonane core with an amino group at position 7 and a tert-butyl carboxylate at position 3.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the bicyclic azabicyclo[3.3.1]nonane skeleton followed by functional group transformations to install the tert-butyl carboxylate and amino substituents. Protection and deprotection steps are often employed to manage the reactivity of amine and carboxyl groups.
Key Synthetic Routes
Synthesis from Bicyclic Precursors
One common approach starts from bicyclic intermediates such as 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid derivatives, which are elaborated to the azabicyclo compound through reduction, amination, and protection steps.
- Step 1: Hydrogenation of bicyclic keto acids in the presence of potassium carbonate and palladium on carbon catalyst under hydrogen atmosphere in methanol yields the bicyclic amine intermediate.
- Step 2: Protection of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine in dioxane affords the tert-butyl carbamate derivative.
- Step 3: Purification by column chromatography yields the this compound with high purity and yield (up to 88%).
Synthesis via Spirocyclic Intermediates
An alternative synthesis involves the conversion of tert-butyl-7H-spiro[7-azabicyclo[3.3.1]nonane-3.2'-dioxolane]-7-carboxylate to the target compound by acid-catalyzed hydrolysis:
Reaction Conditions and Optimization
Purification Techniques
- Filtration through Celite to remove catalyst and inorganic salts after hydrogenation.
- Extraction with ethyl acetate and washes with acid, bicarbonate, and brine to remove impurities.
- Drying over anhydrous magnesium sulfate.
- Final purification by silica gel column chromatography using hexane/ethyl acetate mixtures.
Summary of Research Findings
- The compound can be efficiently synthesized via hydrogenation of bicyclic keto acids followed by Boc protection, achieving high yields and purity.
- Alternative spirocyclic intermediates provide a viable synthetic route with moderate to good yields.
- Reaction conditions are mild, typically room temperature with common solvents such as methanol, dioxane, and acetone.
- Purification methods are standard for amine carbamate derivatives and include chromatographic techniques.
- The synthetic routes are supported by detailed NMR and chromatographic data confirming structural integrity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amine group exhibits nucleophilic character, enabling reactions with electrophiles like alkyl halides or acyl chlorides. Common transformations include:
Ester Hydrolysis and Functional Group Interconversion
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid intermediates:
Acidic Hydrolysis
-
Conditions : HCl (6M), dioxane/H₂O (1:1), reflux, 12h
-
Product : 7-Amino-3-azabicyclo[3.3.1]nonane-3-carboxylic acid
-
Mechanism : Protonation of ester oxygen followed by nucleophilic attack by water
Basic Hydrolysis
-
Conditions : NaOH (2M), THF/H₂O (3:1), 70°C, 8h
-
Product : Sodium carboxylate salt
-
Applications : Intermediate for peptide coupling or further derivatization
Oxidation and Reduction Reactions
The amino group and bicyclic system participate in redox transformations:
Amide Bond Formation
The hydrolyzed carboxylic acid undergoes amidation via coupling agents:
Typical Protocol :
-
Hydrolyze ester to carboxylic acid (see Section 2).
-
Activate carboxylate with HOBt/EDC in DMF.
-
React with primary amine (e.g., benzylamine) at RT for 24h.
Cycloaddition and Ring-Opening Reactions
The azabicyclo[3.3.1]nonane core participates in strain-driven reactions:
-
Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) at 100°C to form fused bicyclic adducts .
-
Ring-Opening : Treatment with strong acids (HBr/AcOH) cleaves the bicyclic structure, yielding linear diamines.
Stability and Side Reactions
Key stability considerations include:
-
Thermal Degradation : Decomposes above 200°C, releasing tert-butanol and CO₂ .
-
Photoreactivity : Prolonged UV exposure induces racemization at stereocenters .
Reaction Optimization Strategies
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its stable bicyclic framework .
Medicine: In medicine, it is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bicyclic structure provides a rigid framework that enhances binding affinity and specificity .
Comparison with Similar Compounds
Substitution at the 7-Position
Key Differences :
- The 7-amino derivative offers a reactive primary amine for further functionalization, unlike the inert keto or benzyl groups.
Heteroatom Variations in the Bicyclic Core
Key Differences :
Functional Group Additions at the 9-Position
Biological Activity
Introduction
Tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its interactions with nicotinic acetylcholine receptors (nAChRs) and other biological targets. This article reviews the biological activity of this compound, supported by relevant studies and data.
- Molecular Formula : C13H24N2O2
- CAS Number : 2648966-15-6
- Molecular Weight : 240.35 g/mol
- Structure : The compound features a bicyclic structure that is characteristic of several bioactive molecules.
This compound interacts primarily with nAChRs, which are crucial for neurotransmission in the central and peripheral nervous systems. The compound's structural modifications may enhance its selectivity and affinity for specific receptor subtypes, particularly the α4β2 subtype, which is implicated in cognitive functions and neurodegenerative diseases .
Key Findings from Research
- Affinity for nAChRs : Research indicates that modifications to the bicyclic structure can lead to increased binding affinity for nAChRs, suggesting a potential role in treating conditions like Alzheimer's disease .
- Antiprotozoal Activity : Related compounds have demonstrated significant antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei, indicating that similar derivatives might exhibit comparable effects .
- Electrophysiological Responses : Compounds based on the diazabicyclo scaffold show varied electrophysiological responses depending on their structural features, which can be optimized for better therapeutic profiles .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/ Receptor | IC50 (µM) | Reference |
|---|---|---|---|
| Antiprotozoal | P. falciparum | 0.487 | |
| Antitrypanosomal | T. brucei | 0.647 | |
| nAChR Binding Affinity | α4β2 nAChR | High |
Table 2: Structural Variants and Their Activities
| Compound Name | Structure Variant | Activity Type | Reference |
|---|---|---|---|
| This compound | Bicyclic amine | nAChR Modulator | |
| Related Azabicyclo Compounds | Various modifications | Antiprotozoal |
Case Study 1: Interaction with nAChRs
In a study examining the interaction of various azabicyclo compounds with nAChRs, tert-butyl 7-amino derivatives displayed enhanced binding affinities compared to their non-modified counterparts. This suggests that structural modifications could lead to more effective therapeutic agents targeting cognitive decline associated with neurodegenerative diseases.
Case Study 2: Antiprotozoal Efficacy
Another research effort focused on the antiprotozoal activity of related azabicyclo compounds demonstrated that certain derivatives exhibited potent activity against both Plasmodium and Trypanosoma species, with IC50 values in the low micromolar range, indicating potential as lead compounds for drug development against malaria and sleeping sickness .
Q & A
Q. What are the recommended methods for synthesizing tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate in a laboratory setting?
Synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection strategies. For example:
- Cyclization : Use of azabicyclo precursors (e.g., tert-butyl carboxylate-protected intermediates) under controlled temperature and catalytic conditions.
- Amino Group Introduction : Selective amination via reductive amination or nucleophilic substitution, followed by Boc (tert-butoxycarbonyl) protection to stabilize the amine group.
- Purification : Column chromatography or recrystallization to isolate the product.
Refer to analogous protocols for tert-butyl azabicyclo compounds, which emphasize inert atmospheres and anhydrous solvents to prevent hydrolysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
Characterization requires a combination of analytical techniques:
Q. What are the key safety considerations when handling this compound in a laboratory?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Tightly sealed containers in dry, ventilated areas at room temperature. Avoid exposure to moisture or extreme temperatures .
- Decomposition Risks : Under fire conditions, hazardous gases like CO and NOx may form; use CO₂ or dry chemical extinguishers .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Ru) for cyclization efficiency.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility while avoiding protic solvents that may hydrolyze the Boc group .
- Temperature Control : Monitor exothermic reactions; gradual heating (40–60°C) improves selectivity for the azabicyclo core .
- By-Product Analysis : Use LC-MS to identify side products (e.g., deprotected amines or incomplete cyclization) and adjust stoichiometry .
Q. What analytical techniques are suitable for identifying decomposition products or by-products formed during synthesis?
- GC-MS : Detect volatile decomposition products (e.g., CO, NOx) under thermal stress .
- TGA/DSC : Assess thermal stability and decomposition onset temperatures .
- HPLC-PDA : Resolve polar by-products (e.g., hydrolyzed intermediates) using C18 columns and gradient elution .
- X-ray Crystallography : Confirm structural deviations in crystalline by-products .
Q. How should conflicting data regarding the compound’s stability under different storage conditions be reconciled?
- Controlled Stability Studies : Store samples under varying conditions (humid vs. dry, 4°C vs. 25°C) and monitor purity via HPLC at intervals (e.g., 1, 3, 6 months) .
- Degradation Pathway Analysis : Use accelerated stability testing (e.g., 40°C/75% RH) to identify hydrolysis or oxidation products .
- Cross-Validate with Literature : Compare results with tert-butyl azabicyclo analogs, noting that moisture-sensitive Boc groups often dictate instability .
Methodological Notes
- Synthesis Troubleshooting : If yields are low, verify the integrity of the Boc-protecting group using FT-IR (absence of ~1700 cm⁻¹ indicates deprotection) .
- Data Contradictions : Discrepancies in purity assays may arise from residual solvents; use Karl Fischer titration to quantify moisture content .
- Safety Protocols : Always consult SDS documents for incompatible materials (e.g., strong oxidizers) and emergency procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
